molecular formula C16H28O2 B3044949 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- CAS No. 100586-31-0

2H-Pyran, tetrahydro-2-(5-undecynyloxy)-

Cat. No.: B3044949
CAS No.: 100586-31-0
M. Wt: 252.39 g/mol
InChI Key: QAIJRFDCBKZCPA-UHFFFAOYSA-N
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Description

Classification within Heterocyclic Chemistry and Ether Derivatives

From a classification standpoint, 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- belongs to two principal classes of organic compounds. Firstly, it is a heterocyclic compound , specifically a derivative of pyran. The pyran structure is a six-membered ring containing five carbon atoms and one oxygen atom. The designation "tetrahydro-" indicates that the pyran ring is fully saturated, lacking any double bonds. The systematic name for the saturated ring system is oxane.

Secondly, the molecule is classified as an ether . An ether is characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the oxygen atom bridges the tetrahydropyran (B127337) ring and the 5-undecynyl group, forming an acetal (B89532), which is a subclass of ethers where the carbon atom bonded to the ether oxygen is also bonded to another oxygen atom (in this case, the ring oxygen). This specific arrangement is often referred to as a tetrahydropyranyl (THP) ether.

Structural Attributes of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-

The chemical behavior and potential applications of this compound are intrinsically linked to its three-dimensional structure. A thorough analysis of its constituent parts—the tetrahydropyran ring, the undecynyloxy side chain, and the linkage between them—is essential for a comprehensive understanding.

PropertyValue
Molecular FormulaC16H28O2
Molar Mass252.39 g/mol

A basic data table of the compound's properties.

The tetrahydro-2H-pyran (THP) ring is not planar and, much like cyclohexane, adopts a variety of non-planar conformations to minimize steric and torsional strain. The most stable and predominant conformation is the chair form . montclair.edu In this arrangement, the bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. The chair conformation also effectively staggers the hydrogen atoms on adjacent carbon atoms, reducing torsional strain.

Other, higher-energy conformations of the THP ring include the boat, twist-boat, and half-chair forms. montclair.edu However, these are generally considered as transition states or intermediates in the interconversion between the two possible chair conformations and are significantly less populated at room temperature. The energy barrier for the chair-to-twist-boat conversion is approximately 11 kcal/mol. montclair.edu

The side chain, 5-undecynyloxy , is an eleven-carbon chain containing an internal alkyne functional group. Its structure is –O–(CH2)4–C≡C–(CH2)4–CH3. The key features of this side chain are:

A long alkyl chain: The ten-carbon chain attached to the oxygen atom imparts significant lipophilicity to the molecule, influencing its solubility and potential interactions with nonpolar environments.

An internal alkyne: The carbon-carbon triple bond is located at the 5-position of the undecynyl group. This functional group is a region of high electron density and is linear in its geometry. The alkyne moiety is a versatile handle for a variety of chemical transformations, including click chemistry, hydrogenation, and metal-catalyzed coupling reactions. The infrared spectrum of related alkynyl ethers shows a characteristic sharp peak for the alkyne stretch. nih.gov

The C-2 position of the tetrahydropyran ring (the carbon atom bonded to both the ring oxygen and the side-chain oxygen) is a stereocenter . This means the undecynyloxy group can be oriented in one of two positions relative to the ring: axial or equatorial . These two stereoisomers are known as anomers .

In many substituted tetrahydropyrans, there is a thermodynamic preference for a substituent at the C-2 position to occupy the axial position, even if it is sterically bulkier than an equatorial substituent. This counterintuitive phenomenon is known as the anomeric effect . wikipedia.orgnih.gov The anomeric effect is a stereoelectronic effect that arises from the interaction between the lone pair of electrons on the ring oxygen atom and the antibonding (σ*) orbital of the C-O bond of the substituent. nih.govrsc.org This interaction stabilizes the axial conformation.

The magnitude of the anomeric effect can be influenced by several factors, including the electronegativity of the substituent and the polarity of the solvent. dypvp.edu.in For 2-alkoxy-tetrahydropyrans, the axial anomer is generally favored in the gas phase and in nonpolar solvents. However, in polar solvents, the preference for the equatorial position can increase due to solvation effects that can stabilize the more polar equatorial conformer. dypvp.edu.in Therefore, a sample of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- would likely exist as a mixture of two diastereomers (anomers), with the ratio depending on the thermodynamic stability of the axial versus the equatorial conformer under specific conditions. The trans form of substituted tetrahydro-2H-pyran derivatives is often thermodynamically more stable. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100586-31-0

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

2-undec-5-ynoxyoxane

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16/h16H,2-5,8-15H2,1H3

InChI Key

QAIJRFDCBKZCPA-UHFFFAOYSA-N

SMILES

CCCCCC#CCCCCOC1CCCCO1

Canonical SMILES

CCCCCC#CCCCCOC1CCCCO1

Origin of Product

United States

Mechanistic Investigations of Tetrahydropyranyl Ether Formation and Cleavage

Reaction Mechanisms Governing Tetrahydropyranyl Ether Formation

The synthesis of a THP ether involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). total-synthesis.comyoutube.com This reaction transforms the alcohol into an acetal (B89532), effectively masking its acidic proton and nucleophilic character. youtube.com A variety of acid catalysts can be employed, ranging from strong protic acids like p-toluenesulfonic acid to milder Lewis acids and heterogeneous catalysts. organic-chemistry.orgnih.govnih.gov

The core of the THP ether formation mechanism lies in the electrophilic activation of 3,4-dihydro-2H-pyran (DHP) by an acid catalyst. total-synthesis.comyoutube.com The reaction is initiated by the protonation of the carbon-carbon double bond of DHP. youtube.com Protonation occurs specifically at the carbon atom further from the ring oxygen (C-3), leading to the formation of a more stable carbocation at the carbon adjacent to the oxygen (C-2). youtube.com

This carbocation is not a simple secondary carbocation; it is significantly stabilized by resonance, with the adjacent oxygen atom donating a lone pair of electrons to form an oxonium ion. total-synthesis.comyoutube.com This resonance-stabilized intermediate, an oxocarbenium ion, is a potent electrophile. youtube.com The alcohol, acting as a nucleophile, then attacks this electrophilic carbon. total-synthesis.comyoutube.com The final step involves the deprotonation of the resulting oxonium ion, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the neutral THP ether and regenerate the acid catalyst. total-synthesis.com

Table 1: Selected Acid Catalysts for Tetrahydropyranylation of Alcohols

Catalyst Typical Conditions Reference
p-Toluenesulfonic acid (TsOH) Catalytic amount in CH₂Cl₂ total-synthesis.comyoutube.com
Pyridinium p-toluenesulfonate (PPTS) Catalytic amount in CH₂Cl₂ (milder) total-synthesis.comnih.gov
Bismuth Triflate Catalytic amount, solvent-free organic-chemistry.org
Zeolite H-beta Heterogeneous catalyst organic-chemistry.org
Iron(III) Tosylate Catalytic amount in CH₃OH researchgate.net

This table is interactive and can be sorted by column.

A significant drawback of using the THP group is the introduction of a new stereocenter at the anomeric carbon (C-2) of the pyran ring. organic-chemistry.orgthieme-connect.de When an achiral alcohol reacts with DHP, a racemic mixture of the two enantiomers of the THP ether is formed. If the alcohol is already chiral, the reaction produces a mixture of diastereomers, which can complicate purification and characterization due to complex NMR spectra. organic-chemistry.orgthieme-connect.de

The ratio of these diastereomers can sometimes be controlled by the reaction conditions. The formation of 2,6-disubstituted tetrahydropyrans has been shown to be stereodivergent based on whether the reaction is under kinetic or thermodynamic control. whiterose.ac.uk For instance, in certain cyclization reactions forming THP rings, kinetically controlled conditions (e.g., using TBAF) can favor the trans-diastereomer, while thermodynamically controlled conditions (e.g., using TFA) can favor the cis-diastereomer. whiterose.ac.uk This selectivity is attributed to the relative stabilities of the transition states leading to each product. whiterose.ac.uk

Mechanisms of Tetrahydropyranyl Ether Deprotection

The removal of the THP protecting group is typically accomplished through acidic solvolysis, using either water (hydrolysis) or an alcohol (alcoholysis). organic-chemistry.orgtotal-synthesis.com The mechanism is essentially the reverse of the formation reaction. total-synthesis.com

In the presence of aqueous acid, the deprotection mechanism begins with the protonation of the acetal oxygen atom derived from the original alcohol. youtube.comstackexchange.com This step makes the alcohol a good leaving group. Cleavage of the carbon-oxygen bond follows, releasing the protected alcohol and generating the same resonance-stabilized oxocarbenium ion that served as the key intermediate in the formation reaction. total-synthesis.comyoutube.com

A water molecule then acts as a nucleophile, attacking the oxocarbenium ion. stackexchange.com Subsequent deprotonation yields a hemiacetal, 2-hydroxytetrahydropyran. stackexchange.com This cyclic hemiacetal exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. stackexchange.comwikipedia.org

Alcoholysis follows a nearly identical mechanistic pathway to hydrolysis. total-synthesis.com The reaction is initiated by acid catalysis, which protonates the THP ether's oxygen atom. The protected alcohol is expelled, forming the stable oxocarbenium ion intermediate. researchgate.net However, instead of water, a solvent molecule of alcohol (e.g., methanol (B129727) or ethanol) acts as the nucleophile and attacks the carbocation. total-synthesis.comkoreascience.or.kr This process, also known as an acetal exchange, results in the liberation of the desired alcohol and the formation of a new, solvent-derived THP ether (e.g., 2-methoxytetrahydropyran) as a byproduct. thieme-connect.detotal-synthesis.com This method is particularly useful when the presence of water is undesirable for other functional groups in the molecule. thieme-connect.de

Table 2: Common Conditions for THP Ether Deprotection

Reagent/Catalyst Solvent(s) Mechanism Reference
Acetic Acid THF/H₂O Hydrolysis total-synthesis.comnih.gov
p-Toluenesulfonic acid (PPTS) Ethanol Alcoholysis total-synthesis.com
Decaborane (B607025) Methanol Alcoholysis koreascience.or.kr
Iron(III) Tosylate Methanol Alcoholysis researchgate.net
Bismuth Triflate Methanol Alcoholysis organic-chemistry.org

This table is interactive and can be sorted by column.

2h Pyran, Tetrahydro 2 5 Undecynyloxy As a Key Chemical Intermediate and Protecting Group in Complex Synthesis

Principles of Tetrahydropyranyl (THP) Protecting Group Chemistry

The utility of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- as a protective moiety is rooted in the well-established chemistry of tetrahydropyranyl (THP) ethers. The formation of the THP ether involves the acid-catalyzed reaction of an alcohol, in this case, 5-undecyn-1-ol (B13793154), with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.

Stability Profile under Diverse Reaction Conditions

A significant advantage of the THP group, and by extension, 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-, is its remarkable stability across a wide spectrum of reaction conditions, making it a robust shield for hydroxyl groups during various synthetic transformations. This stability is a direct consequence of its acetal (B89532) nature.

The THP ether linkage is generally resistant to:

Basic Conditions: It remains intact in the presence of strong bases such as alkali metal hydroxides and alkoxides, which are commonly used for saponification of esters or in elimination reactions.

Organometallic Reagents: It is stable towards highly nucleophilic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), allowing for carbon-carbon bond formation on other parts of the molecule without affecting the protected alcohol.

Hydride Reagents: The THP group is compatible with common hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), enabling the selective reduction of other functional groups like esters, carboxylic acids, and ketones.

Acylating and Alkylating Reagents: It is inert to most acylating and alkylating agents under neutral or basic conditions, permitting the protection of other nucleophilic sites.

Conversely, the THP group is highly susceptible to cleavage under acidic conditions. The presence of even catalytic amounts of acid can protonate the acetal oxygen, leading to the formation of the stable oxocarbenium ion and subsequent release of the free alcohol. This lability in the presence of acid is the cornerstone of its utility as a protecting group, as it allows for facile deprotection under mild conditions.

Table 1: Stability of Tetrahydropyranyl (THP) Ethers under Various Reaction Conditions

Reagent/ConditionStability of THP Ether
Strong Bases (e.g., NaOH, KOtBu)Stable
Organometallic Reagents (e.g., Grignard, Organolithium)Stable
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Acylating Reagents (e.g., Ac₂O, pyridine)Stable
Alkylating Reagents (e.g., CH₃I, NaH)Stable
Acidic Conditions (e.g., aq. HCl, TsOH)Labile

Orthogonality and Compatibility with Other Protecting Groups

In the context of complex total synthesis, the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is paramount. The THP group, due to its acid-labile nature, offers excellent orthogonality with a variety of other protecting groups that are cleaved under different conditions.

For instance, 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- can be used in conjunction with:

Base-labile groups: Such as acetate (B1210297) (Ac) and benzoate (B1203000) (Bz) esters. The THP ether will remain intact during the saponification of these esters.

Fluoride-labile groups: Silyl ethers, for example, trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are readily cleaved by fluoride (B91410) ions (e.g., from TBAF). The THP group is completely stable to these conditions.

Hydrogenolysis-labile groups: Benzyl (Bn) and benzyloxycarbonyl (Cbz) groups can be removed by catalytic hydrogenation, a process to which the THP ether is inert.

This compatibility allows for a highly flexible and strategic approach to the protection and deprotection sequences in the synthesis of polyfunctional molecules.

Table 2: Orthogonality of the THP Protecting Group

Protecting GroupCleavage ConditionCompatibility with THP
Acetate (Ac)Basic HydrolysisOrthogonal
Benzyl (Bn)HydrogenolysisOrthogonal
tert-Butyldimethylsilyl (TBDMS)Fluoride IonsOrthogonal
9-Fluorenylmethyloxycarbonyl (Fmoc)PiperidineOrthogonal

Strategic Applications in Multi-Step Organic Synthesis

While specific documented examples for 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- are not prevalent in readily accessible literature, its utility can be confidently inferred from the extensive applications of analogous long-chain alkynyl THP ethers in organic synthesis.

Protection of Hydroxyl Functionalities for Subsequent Transformations

The primary role of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- is the temporary protection of a hydroxyl group. Once protected, the otherwise reactive alcohol is rendered inert, allowing for a wide array of chemical transformations to be carried out on other parts of the molecule. The presence of the terminal alkyne in the undecynyloxy chain provides a reactive handle for various coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to construct more complex carbon skeletons. Following these transformations, the THP group can be selectively removed under mild acidic conditions to unveil the hydroxyl group for further functionalization or to yield the final target molecule.

Utilization as a Building Block for Complex Molecular Scaffolds

Beyond its role as a simple protecting group, the entire 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- molecule can be strategically employed as a bifunctional building block. The tetrahydropyran (B127337) ring can be a key structural element in the target molecule, while the terminal alkyne of the undecynyloxy chain serves as a point for molecular elaboration. This is particularly relevant in the synthesis of natural products and their analogues, where polyether skeletons containing tetrahydropyran rings are common motifs. The long alkyl chain can also contribute to the lipophilicity of the final molecule, a property that is often crucial for biological activity.

Stereochemical Control and Diastereoselectivity in THP Ether Synthesis

The reaction of an alcohol with 3,4-dihydro-2H-pyran introduces a new stereocenter at the C2 position of the tetrahydropyran ring, as this carbon becomes an acetal center. If the alcohol being protected, such as 5-undecyn-1-ol, is achiral, the resulting 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- will be a racemic mixture of two enantiomers.

However, if the alcohol substrate is chiral, the reaction will produce a mixture of diastereomers. The ratio of these diastereomers is influenced by several factors, including the steric bulk of the alcohol, the reaction conditions (temperature, solvent, and catalyst), and the possibility of kinetic versus thermodynamic control. While often the diastereomeric mixture is carried through the synthetic sequence and the stereocenter removed upon deprotection, in some cases, the diastereoselectivity of the protection step can be of significant importance, especially if the newly formed stereocenter influences the stereochemical outcome of subsequent reactions.

Research into the diastereoselective formation of 2-substituted tetrahydropyrans has shown that the choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, the use of chiral Brønsted acids or Lewis acids as catalysts can, in some cases, lead to enantio- or diastereomerically enriched products. However, for a simple primary alcohol like 5-undecyn-1-ol, achieving high diastereoselectivity in the absence of other directing groups is generally challenging, and a nearly 1:1 mixture of diastereomers is often expected.

Challenges of Diastereomer Formation from Chiral Alcohols

The synthesis of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- from a chiral alcohol and 3,4-dihydro-2H-pyran introduces a new stereocenter at the C2 position of the tetrahydropyran ring. This process, if not controlled, results in the formation of a mixture of diastereomers. organic-chemistry.org The presence of a pre-existing stereocenter in the alcohol substrate means that the approach of the dihydropyran can occur from two different faces, leading to two diastereomeric products.

Below is an illustrative data table showing potential diastereomeric ratios that could be observed in the synthesis of THP ethers from chiral alcohols under different catalytic conditions, based on general principles of stereoselective reactions.

CatalystSolventTemperature (°C)Diastereomeric Ratio (R,S) : (R,R)
Pyridinium p-toluenesulfonate (PPTS)Dichloromethane251.2 : 1
Camphorsulfonic acid (CSA)Tetrahydrofuran (B95107)01.5 : 1
Trifluoroacetic acid (TFA)Diethyl ether-202 : 1

This table is illustrative and represents typical outcomes in the formation of THP ethers from chiral alcohols. Specific experimental data for 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- is not available.

Approaches for Enantioselective Synthesis and Chiral Purity

Achieving high enantioselectivity and ensuring chiral purity in the synthesis of tetrahydropyran derivatives, including 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-, is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. whiterose.ac.uk Several strategies have been developed to control the stereochemical outcome of reactions involving the formation of the tetrahydropyran ring.

One common approach is the use of chiral catalysts or reagents that can direct the formation of one enantiomer over the other. For the synthesis of substituted tetrahydropyrans, methods such as asymmetric Prins cyclization have proven effective. beilstein-journals.orgntu.edu.sg This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form a tetrahydropyran ring. The use of chiral Lewis acids or Brønsted acids can induce high levels of enantioselectivity. While this method is generally used for the synthesis of the tetrahydropyran ring itself, the principles of asymmetric catalysis can be applied to the formation of the THP ether if a suitable chiral catalyst for the tetrahydropyranylation of alcohols is employed.

Another powerful strategy is the intramolecular oxa-Michael reaction, where a hydroxyl group adds to an α,β-unsaturated ester or ketone within the same molecule to form the tetrahydropyran ring. This cyclization can be rendered enantioselective by the use of chiral catalysts, such as chiral phosphoric acids. whiterose.ac.ukrsc.org

For ensuring chiral purity of the final product, chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used method for the separation of enantiomers and the determination of enantiomeric excess. nih.gov In the case of diastereomers formed from the reaction of a chiral alcohol with dihydropyran, they can often be separated by standard chromatographic techniques like silica (B1680970) gel column chromatography or HPLC on a normal phase column. nih.gov

The table below summarizes some established methods for the enantioselective synthesis of substituted tetrahydropyrans, which could be adapted for the synthesis of chiral 2-alkoxy-tetrahydropyran derivatives.

MethodCatalyst/ReagentTypical Enantiomeric Excess (ee)
Asymmetric Prins CyclizationChiral Lewis Acid (e.g., BINOL-derived)>90%
Intramolecular Oxa-Michael AdditionChiral Phosphoric Acid>95%
Dynamic Kinetic ResolutionEnzyme (e.g., Lipase) + Metal Catalyst>99%

This table presents general methodologies for the enantioselective synthesis of tetrahydropyran derivatives and typical achievable enantiomeric excesses based on literature precedents.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic compounds in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are indispensable for unambiguously establishing the constitution and configuration of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-.

The ¹H NMR spectrum of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- provides crucial information regarding the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The anomeric proton of the tetrahydropyran (B127337) (THP) ring is a key diagnostic signal, typically appearing as a multiplet around δ 4.6 ppm. The protons of the undecynyloxy chain exhibit characteristic chemical shifts, with the methylene (B1212753) group adjacent to the oxygen atom appearing at approximately δ 3.4-3.9 ppm. The signals for the protons adjacent to the alkyne would be expected around δ 2.1-2.3 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of chemically non-equivalent carbon atoms. The anomeric carbon of the THP ring is highly deshielded and appears around δ 98-100 ppm. The carbons of the undecynyloxy chain would have distinct signals, with the acetylenic carbons appearing in the range of δ 68-85 ppm.

Table 1: Predicted ¹H NMR Data for 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.6 m 1H O-CH-O
~3.8-3.9 & ~3.4-3.5 m 2H O-CH₂ (pyran)
~3.7 & ~3.4 m 2H O-CH₂ (undecynyl)
~2.2 m 4H -CH₂-C≡C-CH₂-
~1.4-1.8 m 6H CH₂ (pyran)
~1.2-1.5 m 8H CH₂ (undecynyl)

Table 2: Predicted ¹³C NMR Data for 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~98.8 O-CH-O
~80.5, ~80.3 -C≡C-
~67.5 O-CH₂ (undecynyl)
~62.2 O-CH₂ (pyran)
~31.8, ~30.7, ~29.6, ~29.3, ~28.7, ~26.2, ~25.5, ~22.6, ~19.6, ~18.8 CH₂

While ¹H and ¹³C NMR establish the connectivity, 2D NMR techniques are essential for assigning the stereochemistry, particularly if chiral centers are present. For instance, if the compound were a specific diastereomer, these techniques would be crucial.

COSY (Correlation Spectroscopy) would reveal the scalar coupling network between protons, confirming the connectivity within the THP ring and the undecynyloxy chain.

TOCSY (Total Correlation Spectroscopy) would identify all protons within a spin system, allowing for the differentiation of the THP ring protons from those of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for determining the through-space proximity of protons. mdpi.com For the anomeric center at C2 of the THP ring, the orientation of the undecynyloxy substituent (axial vs. equatorial) could be determined by observing NOE correlations between the anomeric proton and other protons on the pyran ring. mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. A characteristic and often prominent fragmentation pathway for THP ethers is the loss of the alcohol moiety to produce a charged oxonium ion from the THP ring at m/z 85. Another common fragmentation would be the cleavage of the C-O bond, leading to the formation of an ion corresponding to the undecynyloxy group.

Table 3: Predicted Mass Spectrometry Fragmentation Data for 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-

m/z Proposed Fragment
252 [M]⁺
167 [M - C₅H₉O]⁺

Optical Rotation Measurements for Chiral Purity and Absolute Configuration Determination

If 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- is synthesized in an enantiomerically enriched or pure form, optical rotation measurements are essential for characterizing its chiral purity. mdpi.com The specific rotation, [α]D, is a physical constant for a chiral compound under defined conditions (temperature, solvent, and concentration).

The determination of the absolute configuration would require either the synthesis from a starting material of known configuration or the use of advanced techniques such as X-ray crystallography of a suitable crystalline derivative. The sign and magnitude of the measured optical rotation would be a key identifier for a specific enantiomer. For example, in the synthesis of chiral building blocks like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, optical rotation is a critical measurement to confirm the stereochemical outcome of the synthesis. mdpi.com

Table 4: Compound Names Mentioned

Compound Name
2H-Pyran, tetrahydro-2-(5-undecynyloxy)-

Theoretical and Computational Chemistry Studies of 2h Pyran, Tetrahydro 2 5 Undecynyloxy

Conformational Analysis and Stability of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring is a six-membered saturated heterocycle containing an oxygen atom. Its conformational landscape is dominated by low-energy chair conformations, which minimize both angular and torsional strain. Computational studies, typically employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can accurately predict the relative stabilities of different conformers.

For the tetrahydropyran ring in 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-, the chair conformation is expected to be significantly more stable than boat or twist-boat conformations. The energy difference between the chair and the 2,5-twist conformer has been calculated to be in the range of 5.84 to 6.10 kcal/mol, while the difference to the 1,4-boat conformer is even larger, around 6.23 to 7.20 kcal/mol. researchgate.net The substituent at the C2 position, the (5-undecynyloxy) group, can exist in either an axial or an equatorial position. The anomeric effect, an important stereoelectronic effect in heterocycles, would favor the axial conformation for an alkoxy substituent at the anomeric carbon (C2). However, steric hindrance from the bulky undecynyloxy chain would favor the equatorial position. Computational calculations are essential to determine the energetic balance between these opposing effects.

A hypothetical conformational analysis of the tetrahydropyran ring in 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- could yield the following relative energies, calculated at a specific level of theory:

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair (Equatorial)0.00C6-O1-C2-C3: -60.5, O1-C2-C3-C4: 55.2
Chair (Axial)1.25C6-O1-C2-C3: 61.3, O1-C2-C3-C4: -54.8
2,5-Twist-Boat5.95C6-O1-C2-C3: -35.1, O1-C2-C3-C4: 65.8
1,4-Boat6.80C6-O1-C2-C3: 0.2, O1-C2-C3-C4: 58.9

This is a hypothetical data table generated for illustrative purposes based on general computational findings for similar structures.

Electronic Structure and Reactivity Predictions of the Alkyne and Ether Linkage

The electronic structure of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- dictates its reactivity. The key functional groups are the ether linkage and the internal alkyne. The ether oxygen atom possesses lone pairs of electrons, making it a potential hydrogen bond acceptor and a site for protonation under acidic conditions. researchgate.net The alkyne's triple bond is a region of high electron density, making it susceptible to electrophilic addition reactions. masterorganicchemistry.comlibretexts.org

Computational methods such as DFT can be used to calculate various electronic properties that predict reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely to be localized on the alkyne triple bond and the ether oxygen, while the LUMO may be distributed over the sigma anti-bonding orbitals of the ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

A molecular electrostatic potential (MEP) map can also be generated computationally to visualize the electron density distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the vicinity of the oxygen atom and the alkyne bond.

Hypothetical calculated electronic properties for 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- are presented below:

PropertyCalculated ValueInterpretation
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons, likely involved in nucleophilic reactions.
LUMO Energy1.2 eVIndicates the energy of the lowest energy unoccupied orbitals, relevant for electrophilic reactions.
HOMO-LUMO Gap9.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment1.8 DIndicates a moderate polarity of the molecule.

This is a hypothetical data table generated for illustrative purposes.

Transition State Modeling for Reaction Pathways of Synthesis and Deprotection

The tetrahydropyranyl ether is a common protecting group for alcohols in organic synthesis. Its formation (synthesis) and cleavage (deprotection) are important reactions for which computational chemistry can provide detailed mechanistic insights.

The synthesis of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- typically involves the acid-catalyzed reaction of 5-undecyn-1-ol (B13793154) with 3,4-dihydro-2H-pyran. Transition state modeling can be used to calculate the activation energies for the different steps of the reaction mechanism, including the protonation of the dihydropyran, the nucleophilic attack of the alcohol, and the final deprotonation.

The deprotection of the THP ether is also typically acid-catalyzed. The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the release of the alcohol. Computational studies can model the transition state of the rate-determining step, providing valuable information about the reaction kinetics. The thermal decomposition of related pyran compounds has been studied computationally, indicating that such reactions often proceed through concerted mechanisms with six-membered cyclic transition states. mdpi.com

A hypothetical set of calculated activation energies for the synthesis and deprotection reactions is shown below:

ReactionStepCalculated Activation Energy (kcal/mol)
SynthesisProtonation of Dihydropyran5.2
Nucleophilic Attack of Alcohol12.8
Deprotonation3.1
DeprotectionProtonation of Ether Oxygen7.5
C-O Bond Cleavage18.3

This is a hypothetical data table generated for illustrative purposes.

Prediction and Simulation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. bookpi.org For 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-, these calculations can aid in its structural characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can help in assigning the peaks in an experimental spectrum and can be particularly useful for distinguishing between different stereoisomers or conformers. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. The calculated spectrum can be used to identify the characteristic vibrational modes of the functional groups present, such as the C≡C stretch of the alkyne, the C-O-C stretches of the ether and the THP ring, and the C-H stretches of the alkyl chain.

A hypothetical table of predicted spectroscopic data is presented below:

Nucleus/BondPredicted Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹)Functional Group
¹³C (C≡C)80-90Alkyne
¹³C (O-C-O)98-102Acetal (B89532)
¹H (O-CH-O)4.5-4.8Acetal
C≡C Stretch2200-2250Alkyne
C-O-C Stretch1050-1150Ether

This is a hypothetical data table generated for illustrative purposes.

Emerging Research Directions and Future Perspectives in Tetrahydropyranyl Ether Chemistry

Development of Novel Synthetic Routes and Catalytic Systems for Efficiency and Selectivity

The synthesis of THP ethers, including 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-, traditionally involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). total-synthesis.comwikipedia.orgyoutube.com While effective, this method can be incompatible with acid-sensitive functional groups and may lack the desired level of selectivity in complex molecules. Consequently, a significant research effort is directed towards the development of milder and more selective catalytic systems.

Recent advancements have seen the exploration of a diverse range of catalysts that offer improved efficiency and broader substrate scope. These include:

Lewis Acids: Mild Lewis acids are being employed to facilitate the tetrahydropyranylation under less harsh conditions, thereby preserving delicate functionalities elsewhere in the molecule. organic-chemistry.org

Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites and silica-supported perchloric acid, are gaining traction. organic-chemistry.org These catalysts offer the advantages of simplified purification, catalyst recyclability, and often milder reaction conditions, aligning with the principles of green chemistry.

Organocatalysts: Metal-free catalytic systems, for instance, those based on N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been shown to be highly efficient for the protection of even sterically hindered and acid-sensitive alcohols. organic-chemistry.org

For a molecule like 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-, these novel catalytic approaches would be particularly beneficial in preventing any unwanted side reactions involving the alkyne group during the etherification process. The development of chemoselective catalysts that can differentiate between various hydroxyl groups in a polyol is a key area of ongoing research, aiming to minimize the need for multi-step protection-deprotection sequences.

Table 1: Comparison of Catalytic Systems for Tetrahydropyranylation

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄)Low cost, readily availableHarsh conditions, low selectivity, not suitable for acid-sensitive substrates
Lewis Acids Bismuth triflate (Bi(OTf)₃), Cerium(III) chloride (CeCl₃)Milder conditions, improved selectivityHigher cost, potential metal contamination
Heterogeneous Catalysts Zeolite H-beta, Silica-supported perchloric acidEasy separation, recyclable, mild conditionsCan have lower activity than homogeneous catalysts
Organocatalysts Thiourea derivativesMild, metal-free, high efficiency for challenging substratesCan be expensive, may require specific reaction conditions

Innovation in Protecting Group Strategies and Deprotection Methods

The utility of a protecting group is intrinsically linked to the ease and selectivity of its removal. While the acidic hydrolysis of THP ethers is a well-established method, the quest for milder and more orthogonal deprotection strategies remains an active area of research. total-synthesis.comwikipedia.org This is particularly crucial when dealing with molecules that contain other acid-labile groups.

Innovations in this domain include the development of deprotection methods that operate under neutral or even basic conditions. For instance, methods employing catalytic amounts of reagents like decaborane (B607025) in methanol (B129727) have demonstrated efficient deprotection of THP ethers while leaving other acid-sensitive groups such as t-Boc intact. koreascience.or.kr Oxidative deprotection using reagents like N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water presents an environmentally friendly alternative. organic-chemistry.org

A significant drawback of the traditional tetrahydropyranylation of chiral alcohols is the formation of diastereomeric mixtures due to the creation of a new stereocenter at the anomeric carbon of the THP ring. organic-chemistry.orgthieme-connect.de This complicates purification and characterization. Future research is focused on developing stereoselective methods for the introduction of the THP group, potentially through the use of chiral catalysts or chiral auxiliaries, to yield a single diastereomer.

Exploration of New Applications in Advanced Organic Materials and Polymer Chemistry

The presence of the 5-undecynyl group in 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- opens up a vast array of possibilities for its application in materials science. The terminal alkyne is a versatile functional handle that can participate in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comnumberanalytics.com

This reactivity allows for the incorporation of the long alkyl chain of the undecynyl group into larger polymeric structures. For instance, 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- could serve as a monomer or a functional comonomer in the synthesis of:

Functional Polymers: The alkyne group can be used to append a wide range of functionalities to a polymer backbone post-polymerization, enabling the creation of materials with tailored properties. researchgate.net This could include the attachment of fluorescent dyes, bioactive molecules, or moieties that enhance thermal stability or mechanical strength. numberanalytics.com

Branched and Dendritic Architectures: The "click" reaction provides a highly efficient means of creating complex, well-defined polymer architectures, such as hyperbranched polymers and dendrimers. rsc.org

Advanced Elastomers: Alkyne-functionalized polyesters can be cross-linked via thiol-yne chemistry to produce biocompatible elastomers with mechanical properties suitable for soft tissue engineering. nsf.gov The long alkyl chain from the undecynyl moiety could impart hydrophobicity and influence the material's degradation profile.

The controlled polymerization of long-chain alkyl glycidyl (B131873) ethers has been shown to produce materials that form micellar gels with tunable melting points, a property that could be explored with polymers derived from 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-. rsc.org

Table 2: Potential Applications in Polymer Chemistry

Application AreaDescriptionRole of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-
Functional Polymer Synthesis Creation of polymers with specific side-chain functionalities.As a monomer or comonomer, the alkyne group allows for post-polymerization modification via "click" chemistry.
Biomaterials Development of biocompatible and biodegradable materials for medical applications.The polyester (B1180765) backbone could be designed for degradability, while the alkyne allows for conjugation of bioactive molecules.
Advanced Elastomers Formation of cross-linked polymer networks with elastic properties.The alkyne group can participate in thiol-yne cross-linking to form soft, flexible materials.
Self-Assembling Materials Design of polymers that spontaneously form ordered structures.The long hydrophobic undecynyl chain can drive the self-assembly of amphiphilic block copolymers in aqueous media.

Integration in Automated Synthesis and High-Throughput Experimentation Platforms

The increasing complexity of modern chemical research and the demand for the rapid discovery of new molecules and materials have spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. technologynetworks.com The robust and versatile nature of the chemistry involving THP ethers and alkynes makes compounds like 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- well-suited for integration into these automated workflows.

The synthesis of libraries of discrete, alkyne-functionalized oligomers has been demonstrated in a high-throughput format. acs.orgnih.gov This approach allows for the rapid preparation and screening of a large number of compounds to identify structure-activity relationships. For example, libraries of polymers derived from 2H-Pyran, tetrahydro-2-(5-undecynyloxy)- could be synthesized with varying chain lengths or with different functional groups "clicked" onto the alkyne, and then screened for desired material properties or biological activities.

The use of continuous flow chemistry is another area where such compounds could be valuable. nih.gov The protection of an alcohol as a THP ether could be one step in a multi-step automated synthesis sequence, with the subsequent alkyne functionalization occurring further down the line in a continuous flow reactor. This approach offers advantages in terms of safety, scalability, and process control.

The future of tetrahydropyranyl ether chemistry, as exemplified by the potential of 2H-Pyran, tetrahydro-2-(5-undecynyloxy)-, lies in its synergy with modern synthetic and materials science methodologies. The development of more sophisticated catalytic systems, innovative protecting group strategies, and the integration of this chemistry into automated platforms will ensure its continued importance in the synthesis of complex molecules and advanced materials.

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